9,10-Diethynylanthracene
Overview
Description
9,10-Diethynylanthracene is an organic compound with the molecular formula C18H10. It is a derivative of anthracene, where ethynyl groups are attached to the 9 and 10 positions of the anthracene ring. This compound is known for its unique photophysical properties and has been studied for various applications in materials science and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Diethynylanthracene typically involves the following steps:
Preparation of 9,10-Dibromoanthracene: This is achieved by brominating anthracene using bromine in the presence of a catalyst such as iron or aluminum chloride.
Sonogashira Coupling Reaction: The 9,10-dibromoanthracene is then subjected to a Sonogashira coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst and copper iodide as a co-catalyst. This reaction yields 9,10-bis(trimethylsilylethynyl)anthracene.
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for larger production. The key steps involve ensuring the availability of high-purity starting materials and maintaining controlled reaction conditions to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9,10-Diethynylanthracene undergoes various types of chemical reactions, including:
Diels-Alder Reactions: It can participate in Diels-Alder reactions with dienophiles such as benzyne derivatives to form cycloaddition products.
Electrophilic Substitution: The compound can undergo electrophilic substitution reactions, particularly at the ethynyl groups.
Common Reagents and Conditions
Diels-Alder Reactions: Common reagents include benzyne derivatives, and the reactions are typically carried out under thermal conditions or using a Lewis acid catalyst.
Electrophilic Substitution: Reagents such as halogens or nitrating agents can be used, often in the presence of a catalyst or under acidic conditions.
Major Products
Scientific Research Applications
9,10-Diethynylanthracene has been studied for a wide range of scientific research applications:
Organic Electronics: Due to its unique photophysical properties, it is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Materials Science: The compound is used in the design of materials with aggregation-induced emission enhancement (AIEE) properties, which are useful for developing advanced luminescent materials.
Biological Imaging: Derivatives of this compound have been explored for use in cell imaging due to their fluorescence properties and low cytotoxicity.
Mechanism of Action
The mechanism of action of 9,10-Diethynylanthracene primarily involves its photophysical behavior:
Aggregation-Induced Emission Enhancement (AIEE): The compound exhibits enhanced fluorescence when aggregated, which is attributed to the restriction of intramolecular rotations and suppression of nonradiative decay pathways.
Fluorescence Process: In dilute solutions, the compound possesses a twisted structure in the ground state that relaxes to a planar structure upon excitation, leading to fluorescence dominated by the relaxed excited state.
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: Known for its use as a scintillator material in neutron detection.
9,10-Distyrylanthracene: Studied for its aggregation-induced emission properties and used in the design of luminescent materials.
9,10-Dithienylanthracene: Explored for applications in cell imaging and organic electronics due to its AIEE properties.
Uniqueness
9,10-Diethynylanthracene is unique due to its ethynyl groups, which impart distinct photophysical properties and reactivity compared to other anthracene derivatives. Its ability to undergo specific cycloaddition and substitution reactions makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
9,10-diethynylanthracene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10/c1-3-13-15-9-5-7-11-17(15)14(4-2)18-12-8-6-10-16(13)18/h1-2,5-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPDKVKBZNLDMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C2C=CC=CC2=C(C3=CC=CC=C31)C#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 9,10-diethynylanthracene?
A: this compound (C18H10) is an aromatic hydrocarbon characterized by an anthracene core with ethynyl groups (-C≡CH) attached at the 9th and 10th positions. [, , , , , , , ] Its molecular weight is 226.28 g/mol. Spectroscopically, it displays characteristic peaks in NMR and IR spectra, indicative of the ethynyl and anthracene moieties. [, , , , , , , ]
Q2: How does this compound contribute to the properties of polymers it is incorporated into?
A: this compound serves as a valuable building block for various conjugated polymers. Its incorporation significantly enhances the polymers' optical and electronic properties. For instance, polymers with this compound units often exhibit strong luminescence, making them suitable for applications in organic light-emitting diodes (OLEDs). [, , , , , , , , ]
Q3: How does the presence of a this compound bridge impact electronic interactions in zinc porphyrin dimers?
A: Research indicates that a this compound bridge in zinc porphyrin dimers promotes strong electronic coupling between the porphyrin units. This is attributed to the bridge's ability to adopt a cumulenic quinoidal resonance structure, leading to a significant increase in the excited state polarizability volume (ΔVp(S1)). []
Q4: How does the reactivity of this compound compare to other diethynyl monomers in polymerization reactions?
A: Studies on competitive addition polymerizations have shown that this compound exhibits higher reactivity compared to other diethynyl monomers like 4,4′-diethynylbiphenyl and 1,4-diethynylbenzene. This enhanced reactivity is attributed to the greater conjugation within the anthracene system, effectively stabilizing intermediate radicals during the polymerization process. []
Q5: Can the microstructure of polymers containing this compound be controlled?
A: Research suggests that the polymerization conditions, particularly the initiation method, can influence the microstructure of polymers containing this compound. For example, UV irradiation tends to produce polymers with a higher cis content compared to those initiated by AIBN or without any initiator. []
Q6: What is the role of this compound in the development of organic thin film transistors (OTFTs)?
A: The incorporation of this compound into polymers like poly(this compound-alt-9,9-didodecylfluorene) (PDADF) has been explored for OTFT applications. These polymers demonstrate promising properties such as good solubility in organic solvents, suitable energy levels, and moderate carrier mobilities, making them potential candidates for p-type semiconductor materials in OTFTs. []
Q7: How does this compound contribute to the performance of organic solar cells (OSCs)?
A: When used as donor units in thienoisoindigo-based polymers, this compound contributes to efficient charge transport and light absorption in OSCs. These polymers have shown promising power conversion efficiencies, making them promising materials for organic photovoltaic devices. []
Q8: What are the potential applications of unsymmetrical 9,10-diethynylanthracenes?
A: Unsymmetrical 9,10-diethynylanthracenes offer the possibility for fine-tuning the electronic and optical properties of materials. This control over the molecular structure can lead to improved performance in organic electronics and other applications requiring specific functionalities. []
Q9: How do steric effects influence the conformation of this compound derivatives?
A: Introducing bulky substituents, such as tert-butyl groups, in specific positions on the phenyl rings of 9,10-bis(phenylethynyl)anthracenes can force the molecule into a twisted conformation. This twisting can impact the compound's electronic and optical properties, demonstrating the importance of steric considerations in molecular design. []
Q10: Can this compound act as a bridging ligand in bimetallic complexes?
A: Research has demonstrated the use of this compound as a bridging ligand in diruthenium complexes. These complexes exhibit interesting electronic properties, with oxidation leading to a combination of bridge-localized and mixed-valence states. This unique behavior highlights the versatility of this compound in organometallic chemistry and its potential in designing materials with tailored electronic structures. []
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